Molecular Signature: Simultaneous Bromine and Deuterium Incorporation versus Single-Modality Analogs
3-Bromo lidocaine-d5 carries an aryl bromide (monoisotopic mass 312.09 Da) and five deuterium atoms, yielding a nominal molecular weight of 318.26 g/mol. The closest competitor lidocaine-d5 (no bromine) has a molecular weight of approximately 239.35 g/mol, while unlabeled 3-bromo lidocaine weighs 313.23 g/mol. Neither single-modality analog can provide the dual functionality required for simultaneous chemical elaboration and MS quantitation. The bromine atom enables nucleophilic aromatic substitution to install hydroxyl, amino, or other functional groups, while the d5 label ensures a baseline chromatographic separation and a distinct SRM channel in triple-quadrupole instruments, avoiding cross-talk with endogenous lidocaine (m/z 235 → 86) .
| Evidence Dimension | Molecular weight and dual functionality |
|---|---|
| Target Compound Data | MW 318.26; contains Br + 5 deuteriums |
| Comparator Or Baseline | Lidocaine-d5 (MW ~239.35, deuterium only); 3-Bromo lidocaine (MW 313.23, bromine only) |
| Quantified Difference | Mass difference vs. lidocaine-d5: +78.9 Da (Br substitution). vs. 3-bromo lidocaine: +5 Da (deuterium incorporation) |
| Conditions | Nominal monoisotopic mass comparison based on molecular formula C₁₄H₁₆D₅BrN₂O |
Why This Matters
For procurement, the dual functionality avoids the need to source separate building blocks for labeling and reactivity, reducing supply-chain complexity and ensuring compatibility with established LC‑MS/MS metabolite workflows.
